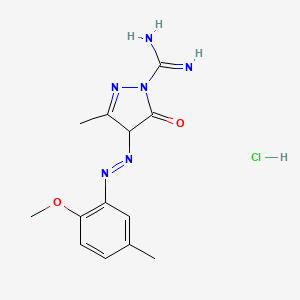
4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride is a complex organic compound with a unique structure It is characterized by the presence of an azo group, a pyrazole ring, and a carboxamidine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable pyrazole derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
化学反応の分析
Types of Reactions
4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction typically produces amines.
科学的研究の応用
4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes or other biological molecules. The pyrazole ring may also play a role in binding to specific receptors or enzymes, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-yl]benzenesulphonic acid
- 4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-yl]benzenesulphonic acid, potassium sodium salt
Uniqueness
4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride stands out due to its carboxamidine group, which imparts unique reactivity and potential applications. The presence of the monohydrochloride salt form also influences its solubility and stability, making it suitable for specific industrial and research applications.
特性
CAS番号 |
68936-08-3 |
|---|---|
分子式 |
C13H16N6O2.ClH C13H17ClN6O2 |
分子量 |
324.76 g/mol |
IUPAC名 |
4-[(2-methoxy-5-methylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazole-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H16N6O2.ClH/c1-7-4-5-10(21-3)9(6-7)16-17-11-8(2)18-19(12(11)20)13(14)15;/h4-6,11H,1-3H3,(H3,14,15);1H |
InChIキー |
UGSWODSVJMNCNG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)N=NC2C(=NN(C2=O)C(=N)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


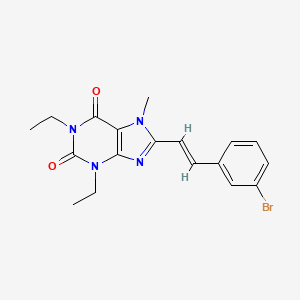
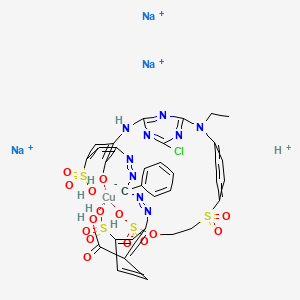

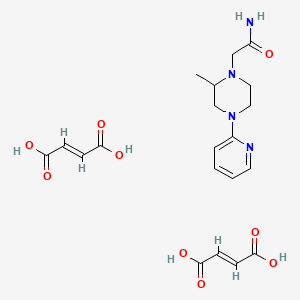
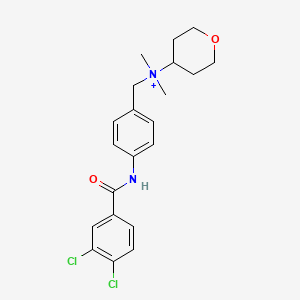
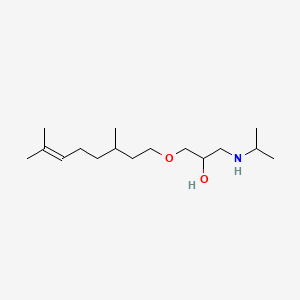
![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
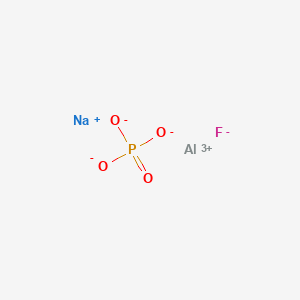
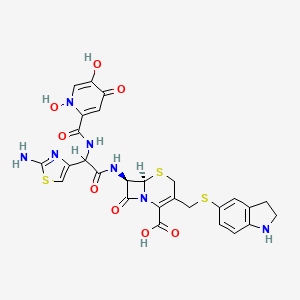

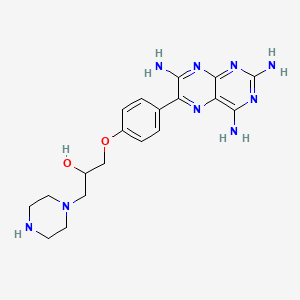
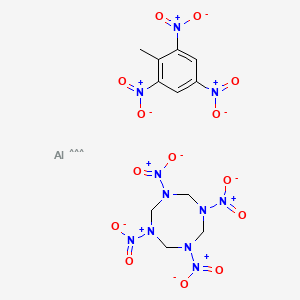
![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)

